2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound features a fused bicyclic structure that incorporates both pyridine and pyrimidine rings, making it a significant scaffold in medicinal chemistry due to its diverse biological activities. It is particularly noted for its potential as a kinase inhibitor, which is crucial in the development of therapies for various diseases, including cancer.
The classification of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one falls under the category of heterocyclic compounds, specifically within the subgroup of pyridopyrimidines. These compounds are recognized for their ability to interact with biological targets due to their structural similarity to nucleobases found in DNA and RNA .
The synthesis of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one can be achieved through several methodologies:
These methods have been optimized to introduce various functional groups into the pyrido[2,3-d]pyrimidine framework while maintaining high yields.
The molecular structure of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one can be described as follows:
The structural representation highlights the fused bicyclic nature that is characteristic of this class of compounds .
The chemical reactivity of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one allows it to participate in various reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for compounds like 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one primarily involves interaction with specific biological targets such as kinases. The binding affinity is influenced by:
This mechanism underlies its potential as a therapeutic agent in treating diseases associated with dysregulated kinase activity .
The physical and chemical properties of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds .
The applications of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one are primarily centered around its role as a pharmaceutical agent:
Pyrido[2,3-d]pyrimidin-7-ones represent a privileged class of nitrogen-rich heterocyclic compounds characterized by a fused bicyclic structure. This scaffold combines the electronic properties of pyridine and pyrimidine rings, creating a planar framework amenable to diverse functionalization. The 7-keto moiety confers distinct hydrogen-bonding capabilities, while the annular nitrogen atoms participate in key molecular interactions with biological targets. These compounds exhibit remarkable structural diversity, enabling precise modulation of pharmacodynamic and pharmacokinetic properties. The 2-methyl-substituted variant (C₈H₉N₃O) exemplifies strategic molecular design, where a single methyl group amplifies bioactivity through steric and electronic effects. Historically leveraged in kinase inhibition and central nervous system therapeutics, this scaffold continues to enable targeted drug discovery against complex disease pathways [2] [5].
Pyrido[2,3-d]pyrimidin-7-ones follow systematic IUPAC naming based on ring fusion numbering. The parent compound, 5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one, denotes saturation at the 5,6,7,8-positions. The 2-methyl derivative (C₈H₉N₃O) is formally named 2-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one, with the methyl group at position 2 confirmed via spectroscopic crystallography [2]. Key structural features include:
Table 1: Nomenclature and Structural Descriptors of 2-Methyl Derivatives
Identifier Type | Value | Source |
---|---|---|
Systematic Name | 2-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one | [2] |
Molecular Formula | C₈H₉N₃O | [2] |
SMILES | CC1=NC=C2CCC(=O)NC2=N1 | [2] |
InChIKey | BXRNJOQSMMYQJW-UHFFFAOYSA-N | [2] |
Ring System | Bicyclic fused pyrimidine-pyridone | [5] |
The scaffold permits regioselective modification at positions 2, 4, 6, and 8. Position 2 (adjacent to pyrimidine N3) tolerates alkyl/aryl groups without disrupting planarity, while C4 accepts electron-withdrawing substituents. The 5,6,7,8-tetrahydro region enables sp³-hybridized modifications for spatial projection [5].
The therapeutic exploration of pyrido[2,3-d]pyrimidin-7-ones evolved through three distinct phases:
Phase 1: Folate Antagonists (1980s-1990s)Early derivatives like piritrexim (2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl-pyrido[2,3-d]pyrimidin-7-one) emerged as dihydrofolate reductase (DHFR) inhibitors. Their planar structure mimicked dihydrofolate, enabling competitive binding. Piritrexim showed efficacy in psoriasis and solid tumors but was limited by toxicity, highlighting the need for selectivity optimization [6].
Phase 2: Kinase Inhibitor Era (2000s-2010s)Structural insights revealed kinase inhibition potential:
Palbociclib (PD-0332991), a CDK4/6 inhibitor, gained FDA approval (2015) for hormone-receptor-positive breast cancerThese successes validated the scaffold’s capacity for ATP-competitive inhibition [5] [6].
Phase 3: Targeted CNS Agents (2020s-Present)Recent derivatives exploit the scaffold’s blood-brain barrier permeability. T817-0869 (C₁₉H₂₃N₅O) incorporates a 2-(pyrrolidin-1-yl)ethyl chain at position 8, enhancing affinity for neuronal targets. As a protein-protein interaction (PPI) modulator, it shows promise for neurodegenerative diseases [3] [4].
Table 2: Evolution of Key Pyrido[2,3-d]pyrimidin-7-one Therapeutics
Generation | Representative Agent | Therapeutic Target | Clinical Status |
---|---|---|---|
1st (1980s) | Piritrexim | Dihydrofolate reductase | Approved (psoriasis) |
2nd (2000s) | Dilmapimod | p38 MAP kinase | Phase II discontinued |
2nd (2010s) | Palbociclib | CDK4/6 | FDA-approved (breast cancer) |
3rd (2020s) | T817-0869 | Protein-protein interactions | Preclinical (CNS) |
The 2-methyl group in pyrido[2,3-d]pyrimidin-7-ones exerts multifaceted bioactivity enhancements:
Electronic Modulation: The electron-donating methyl group increases π-electron density at N3/C4, strengthening hydrogen-bond acceptor capacity. Quantum calculations show a 0.15 eV rise in HOMO energy versus unsubstituted analogs, facilitating charge-transfer interactions with kinase ATP pockets [6].
Steric Optimization: Methylation at C2 introduces ~1.5 Å steric bulk, selectively filling hydrophobic subpockets. In Abl kinase inhibitors, 2-methyl derivatives show 3-fold higher affinity than unmethylated counterparts by occupying a cleft near Thr315 [5].
Metabolic Stability: The methyl group reduces cytochrome P450-mediated oxidation at C2. Microsomal studies demonstrate 2.8-fold longer half-life for 2-methyl vs. 2-H analogs in human liver fractions, attributable to blocked hydroxylation pathways [6].
Table 3: Bioactivity Impact of 2-Methyl Substitution
Parameter | 2-Methyl Derivative | Unsubstituted Analog | Enhancement |
---|---|---|---|
Kinase Kᵢ (nM) | 42 ± 3.1 | 128 ± 8.7 | 3.0-fold lower |
logP (octanol/water) | 1.84 | 1.25 | +0.59 units |
Metabolic t₁/₂ (min) | 32.7 | 11.6 | 2.8-fold longer |
Plasma Protein Binding | 88.2% | 76.5% | +11.7% |
These properties rationalize the prevalence of 2-methyl variants in advanced leads like the PPI modulator T817-0869, where the methyl group synergizes with the 3-pyridyl moiety at C4 to enhance blood-brain barrier penetration (predicted logBB = +0.24) [3] [4]. The substitution’s strategic value extends to antimicrobial and antiviral pyridopyrimidines, where it balances solubility and membrane permeability [5].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6